N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride
Overview
Description
A-3 Hydrochloride is a potent, cell-permeable, reversible, ATP-competitive non-selective antagonist of various kinases. It is known for its ability to inhibit protein kinase C, casein kinase I, and other kinases with significant efficacy . This compound is widely used in scientific research due to its broad-spectrum kinase inhibition properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-3 Hydrochloride involves the reaction of 5-chloro-1-naphthalenesulfonamide with 2-aminoethyl chloride hydrochloride under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of A-3 Hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: A-3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to its amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: A-3 Hydrochloride can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
A-3 Hydrochloride is extensively used in scientific research due to its ability to inhibit multiple kinases. Some of its applications include:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell biology to investigate the role of kinases in cellular processes.
Medicine: Potential therapeutic applications in diseases where kinase activity is dysregulated, such as cancer and inflammatory diseases.
Industry: Utilized in the development of kinase inhibitors and other pharmaceutical agents.
Mechanism of Action
A-3 Hydrochloride exerts its effects by competitively inhibiting the ATP-binding sites of various kinases. This inhibition prevents the phosphorylation of target proteins, thereby modulating signal transduction pathways. The compound targets multiple kinases, including protein kinase A, protein kinase C, casein kinase I, and casein kinase II, with varying degrees of affinity .
Comparison with Similar Compounds
Staurosporine: A broad-spectrum kinase inhibitor with a similar mechanism of action but higher potency.
H-89: A selective inhibitor of protein kinase A.
KN-62: A selective inhibitor of calcium/calmodulin-dependent protein kinase II.
Uniqueness: A-3 Hydrochloride is unique due to its non-selective inhibition of multiple kinases, making it a valuable tool for studying broad-spectrum kinase inhibition. Unlike more selective inhibitors, A-3 Hydrochloride provides insights into the collective role of various kinases in cellular processes .
Properties
IUPAC Name |
N-(2-aminoethyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S.ClH/c13-11-5-1-4-10-9(11)3-2-6-12(10)18(16,17)15-8-7-14;/h1-6,15H,7-8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAGIWCLJAQLAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017465 | |
Record name | N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78957-85-4 | |
Record name | N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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